L-Eflornithine (monohydrochloride)
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Overview
Description
L-α-Difluoromethylornithine monohydrochloride, commonly known as L-DFMO monohydrochloride, is a fluorinated analogue of ornithine. Ornithine is a basic amino acid involved in the urea cycle, which helps eliminate excess nitrogen from the body. L-DFMO monohydrochloride is an irreversible inhibitor of ornithine decarboxylase, an enzyme crucial for polyamine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-DFMO monohydrochloride involves the difluoromethylation of dibenzaldimine ornithine ester using reagents such as CHF3 and lithium bis(trimethylsilyl)amide (LiHMDS) . The reaction conditions typically include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of L-DFMO monohydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for the quantification and validation of the compound .
Chemical Reactions Analysis
Types of Reactions
L-DFMO monohydrochloride primarily undergoes condensation reactions. For instance, it reacts with ninhydrin and phenylacetaldehyde to form a fluorescent product . This reaction is useful for the spectrofluorimetric determination of the compound in various samples.
Common Reagents and Conditions
Condensation Reactions: Ninhydrin and phenylacetaldehyde are common reagents.
Reaction Conditions: Optimal conditions include specific reagent volumes, buffer volume, pH value, heating time, and temperature.
Major Products
The major product formed from the condensation reaction with ninhydrin and phenylacetaldehyde is a fluorescent compound that can be measured spectrofluorimetrically .
Scientific Research Applications
L-DFMO monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent for studying polyamine biosynthesis.
Biology: Investigated for its role in inhibiting ornithine decarboxylase, affecting cell proliferation.
Medicine: Approved for treating African sleeping sickness and reducing unwanted facial hair (hirsutism).
Industry: Utilized in the formulation of pharmaceutical creams for hirsutism.
Mechanism of Action
L-DFMO monohydrochloride exerts its effects by irreversibly inhibiting ornithine decarboxylase, the first enzyme in the polyamine biosynthesis pathway . This inhibition leads to a decrease in polyamine levels, which are essential for cell proliferation. The compound’s mechanism involves binding to the enzyme’s active site, preventing the conversion of ornithine to putrescine .
Comparison with Similar Compounds
Similar Compounds
D-α-Difluoromethylornithine: Another enantiomer of difluoromethylornithine with similar inhibitory effects on ornithine decarboxylase.
Eflornithine: A racemic mixture of both enantiomers, used in similar medical applications.
Uniqueness
L-DFMO monohydrochloride is unique due to its higher affinity for ornithine decarboxylase compared to its D-enantiomer . This higher affinity makes it more potent in inhibiting the enzyme, leading to more effective therapeutic outcomes .
Properties
Molecular Formula |
C6H13ClF2N2O2 |
---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H/t6-;/m1./s1 |
InChI Key |
VKDGNNYJFSHYKD-FYZOBXCZSA-N |
SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.Cl |
Isomeric SMILES |
C(C[C@@](C(F)F)(C(=O)O)N)CN.Cl |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
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